PPARα Antagonistic Potency: 4-Methoxy Derivative vs. Unsubstituted Benzothiazole Analog
In a cell-based PPARα transactivation assay, 3-(benzenesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)propanamide (assigned to the 4-methoxy-benzothiazole series in the Ammazzalorso 2011 study) achieved an IC₅₀ of approximately 6.5 µM against GW7647-induced PPARα activation [1]. By contrast, the corresponding unsubstituted benzothiazole analog (the parent scaffold lacking the 4-methoxy group) exhibited an IC₅₀ of 19.9 µM under identical assay conditions, representing a 3.1-fold loss of potency [1][2]. This demonstrates that the 4-methoxy substituent confers a significant potency advantage within this chemotype.
| Evidence Dimension | IC₅₀ for PPARα antagonism in HEK293 cells co-expressing GAL4-PPARα LBD |
|---|---|
| Target Compound Data | IC₅₀ ≈ 6.5 µM (6,500 nM) |
| Comparator Or Baseline | Unsubstituted benzothiazole analog: IC₅₀ = 19.9 µM (19,900 nM) |
| Quantified Difference | 3.1-fold more potent (lower IC₅₀) |
| Conditions | Cell-based reporter gene assay; HEK293 cells co-expressing GAL4 DNA-binding domain fused to PPARα ligand-binding domain; 18 h incubation; inhibition of 200 nM GW7647-induced transactivation. |
Why This Matters
The 3.1-fold potency gain directly impacts compound selection for SAR campaigns targeting PPARα antagonism, as it reflects a meaningful structure-driven improvement rather than batch variability.
- [1] Ammazzalorso A, Giancristofaro A, D'Angelo A, et al. Benzothiazole-based N-(phenylsulfonyl)amides as a novel family of PPARα antagonists. Bioorg Med Chem Lett. 2011;21(16):4869-4872. Table 1 and supplementary data. View Source
- [2] BindingDB. Affinity data for CHEMBL1808556 (BDBM50349448, IC50 6.50E+3 nM) and CHEMBL1808554 (BDBM50349447, IC50 1.99E+4 nM). Retrieved from PubMed ID 21742490. View Source
